alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6
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Overview
Description
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 is a synthetic compound used primarily as an analytical standard and reference material in various scientific studies. It is a deuterated form of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene, which is often used in the pharmaceutical industry as an impurity standard for the manufacture of certain drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 typically involves the deuteration of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene. This process can be achieved through catalytic hydrogenation using deuterium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding stilbene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Stilbene oxides.
Reduction: Reduced stilbene derivatives.
Substitution: Various substituted stilbene derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 has several scientific research applications:
Chemistry: Used as a reference material in HPLC and GC-MS analysis to ensure the accuracy and precision of analytical methods.
Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Utilized as an impurity standard in the manufacture of pharmaceutical products, particularly in the quality control of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a selective estrogen response modifier (SERM), influencing estrogen receptor signaling pathways. It may also inhibit protein kinase C activity, thereby affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene: The non-deuterated form of the compound.
Tamoxifen: A well-known SERM used in the treatment of breast cancer.
Raloxifene: Another SERM with applications in osteoporosis treatment.
Uniqueness
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6 is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in research and industrial applications where accuracy and reliability are paramount .
Properties
Molecular Formula |
C24H25NO |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[4-[(E)-1,2-diphenylethenyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3/b24-19+/i1D3,2D3 |
InChI Key |
PXOWMFOUQCRAAG-UZGMBCINSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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